Isobutyranilide
Overview
Description
Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound with the molecular formula C10H13NO. It is a derivative of isobutyric acid and aniline, characterized by its amide functional group. This compound is known for its applications in various chemical and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyranilide can be synthesized through the reaction of isobutyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
- Isobutyric acid is first converted to isobutyryl chloride using thionyl chloride.
- The isobutyryl chloride is then reacted with aniline to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Isobutyranilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of isobutyric acid or other oxidized products.
Reduction: Formation of isobutylamine.
Substitution: Formation of various substituted amides or other derivatives.
Scientific Research Applications
Isobutyranilide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isobutyranilide involves its interaction with specific molecular targets and pathways. As an amide, it can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
- Isobutyric acid anilide
- Propanamide, 2-methyl-N-phenyl-
- i-Butyranilide
Comparison: Isobutyranilide is unique due to its specific structure and properties. Compared to other similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-methyl-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRCPKDLZOQCFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196030 | |
Record name | Isobutyranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-41-1 | |
Record name | 2-Methyl-N-phenylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4406-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyranilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOBUTYRANILIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isobutyranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyranilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Isobutyranilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK482AEK67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of substituted isobutyranilides like Flutamide (4'-nitro-3'-(trifluoromethyl)isobutyranilide)?
A1: Flutamide, a well-known this compound derivative, exhibits antiandrogenic activity by acting as a competitive antagonist of androgens. [] While the exact mechanism is not fully elucidated in the provided literature, it is suggested that these compounds exert their effects by binding to androgen receptors, thereby inhibiting the binding of endogenous androgens like testosterone. [] This, in turn, disrupts the normal physiological effects mediated by androgens.
Q2: How does the structure of this compound influence its antiandrogenic activity?
A2: Research suggests that the presence of specific substituents on the anilide ring significantly influences the antiandrogenic activity of this compound derivatives. For instance, studies have shown that the presence of a trifluoromethyl group and a nitro group at the 3' and 4' positions, respectively, of the anilide ring contributes significantly to the antiandrogenic effect. [] Additionally, the presence of a hydroxyl group and a hydrogen atom at the alpha-carbon of the alkyl moiety also appears to be important for activity. []
Q3: Has the regioselectivity of tritium incorporation in this compound been studied?
A3: Yes, research indicates that this compound undergoes regioselective tritiation predominantly at the ortho positions of the anilide ring when reacted with tritiated water (HTO) in the presence of a rhodium catalyst. [] This suggests that the electronic and steric properties of the substituents on the nitrogen atom play a role in directing the isotope exchange reaction.
Q4: Are there any studies on the conformational characteristics of this compound?
A4: While not extensively detailed in the provided abstracts, one study mentions investigating the conformational equilibria of this compound and its derivative Flutamide using vibrational, 1H, and 13C NMR spectroscopy. [] Such studies can provide valuable insights into the three-dimensional structure of these molecules, which can be crucial for understanding their interactions with biological targets.
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